molecular formula C21H36BrN3O2Sn B13687611 [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane

[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane

Katalognummer: B13687611
Molekulargewicht: 561.1 g/mol
InChI-Schlüssel: HNFVTKDWSCHKDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane: is an organotin compound that features an azido group, a bromine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a tributylstannane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane typically involves the reaction of 2-(azidomethyl)-4-bromo-6-methoxyphenol with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Wirkmechanismus

The mechanism of action of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane involves the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. Additionally, the bromine and methoxy groups can participate in further chemical modifications, allowing the compound to be tailored for specific applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is unique due to the presence of the tributylstannane moiety, which imparts distinct chemical properties and reactivity compared to other azido-containing compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C21H36BrN3O2Sn

Molekulargewicht

561.1 g/mol

IUPAC-Name

[2-(azidomethyl)-4-bromo-6-methoxyphenoxy]methyl-tributylstannane

InChI

InChI=1S/C9H9BrN3O2.3C4H9.Sn/c1-14-8-4-7(10)3-6(5-12-13-11)9(8)15-2;3*1-3-4-2;/h3-4H,2,5H2,1H3;3*1,3-4H2,2H3;

InChI-Schlüssel

HNFVTKDWSCHKDS-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.